molecular formula C15H18ClNO2 B1300347 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone CAS No. 375833-63-9

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone

Cat. No. B1300347
CAS RN: 375833-63-9
M. Wt: 279.76 g/mol
InChI Key: PDTJRUYYFVKOAC-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone, also known as CMTQ, is a synthetic compound that has been used in a variety of scientific research applications. CMTQ has been found to have a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the effects of various drugs and other compounds. CMTQ is a versatile compound that can be used to study the effects of drugs on the human body, as well as to identify and characterize new compounds.

Scientific Research Applications

Synthesis of Quinoline Derivatives

Quinoline derivatives are synthesized for various purposes, including the development of pharmaceuticals and materials with unique properties. The facile synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones involves reactions of dichloroquinolines with o-aminoacetophenone, showcasing a method that could potentially apply to the synthesis of compounds related to 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone (Manoj & Prasad, 2010).

Catalytic Behavior and Reactivity

The synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines demonstrate the catalytic potential of quinoline derivatives in reactions such as ethylene oligomerization and polymerization (Sun et al., 2007). This suggests the utility of quinoline derivatives, including 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone, in catalysis and materials science.

Antiproliferative Activities

Quinoline derivatives are explored for their antiproliferative activities against various cancer cell lines. A study on 4‐anilinofuro[2,3‐b]quinolines evaluated their antiproliferative activities, indicating the potential of quinoline compounds in cancer research (Chen et al., 2008).

O-alkylation in Organic Synthesis

Regioselective O-alkylation demonstrates the synthetic utility of quinoline derivatives in constructing complex organic molecules, which could relate to the synthesis and functionalization of 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone (Gund et al., 2012).

Antimicrobial and Anticancer Properties

The exploration of quinoline derivatives for antimicrobial and anticancer properties showcases the potential biomedical applications of compounds like 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone. Studies indicate significant activity against various pathogens and cancer cell lines, suggesting a pathway for the development of new therapeutic agents (Khunt et al., 2002).

properties

IUPAC Name

2-chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-10-8-15(2,3)17(14(18)9-16)13-6-5-11(19-4)7-12(10)13/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTJRUYYFVKOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CCl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355442
Record name 2-Chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone

CAS RN

375833-63-9
Record name 2-Chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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